molecular formula C19H17N3O4S B2648609 1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide CAS No. 1207033-08-6

1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

Cat. No. B2648609
CAS RN: 1207033-08-6
M. Wt: 383.42
InChI Key: BTYAWMLENHYQAX-UHFFFAOYSA-N
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Description

1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide, also known as OTPC, is a chemical compound that has gained significant attention in the scientific community due to its potential application in the field of drug discovery.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed various methods for synthesizing chromene derivatives incorporating thiazole and piperidine moieties. For instance, novel synthetic routes have been established to create bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating the piperazine moiety, which is structurally similar to the compound of interest. These synthetic pathways involve cyclocondensation reactions and have been explored for their efficiency and potential in generating biologically active compounds (Mekky & Sanad, 2019).

Biological Evaluation and Antimicrobial Activity

Chromene derivatives have been evaluated for their biological activities, including antibacterial and antifungal properties. Various studies have synthesized chromene-based compounds and tested their efficacy against multiple bacterial and fungal strains. For example, novel chromene compounds have shown significant antimicrobial activities, suggesting their potential as leads for the development of new antimicrobial agents (Mostafa, El-Salam, & Alothman, 2013).

Anticancer and Pharmacological Potential

Compounds featuring the chromene core have also been investigated for their potential anticancer properties. Synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides, for instance, has led to the identification of potent TRPM8 channel blockers, showcasing the versatility of chromene derivatives in targeting specific molecular pathways relevant to cancer and pain (Chaudhari et al., 2013).

Novel Synthetic Approaches and Molecular Docking Studies

Innovative synthetic methodologies and molecular docking studies have been conducted to explore the interaction of chromene derivatives with biological targets. These studies aim to understand the molecular basis of the biological activity of these compounds and to refine their structures for enhanced activity. Synthesis of chromeno[3,4-c]pyrrole-3,4-dione-based N-heterocycles and their evaluation as antimicrobial agents exemplify the ongoing research in this field (Azab, Azab, & Elkanzi, 2017).

properties

IUPAC Name

1-(4-oxochromene-2-carbonyl)-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c23-14-11-16(26-15-4-2-1-3-13(14)15)18(25)22-8-5-12(6-9-22)17(24)21-19-20-7-10-27-19/h1-4,7,10-12H,5-6,8-9H2,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYAWMLENHYQAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=NC=CS2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-oxo-4H-chromene-2-carbonyl)-N-(thiazol-2-yl)piperidine-4-carboxamide

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